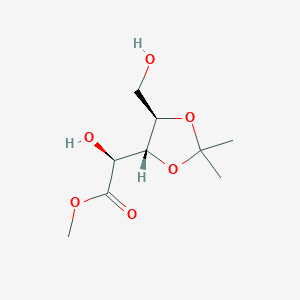

Methyl 3,4-O-Isopropylidene-D-lyxonate

Descripción general

Descripción

Methyl 3,4-O-Isopropylidene-D-lyxonate is a sugar-derived chiral building block with the molecular formula C9H16O6 and a molecular weight of 220.22 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its role in the synthesis of various chiral molecules, which are essential in the development of pharmaceuticals and other fine chemicals .

Métodos De Preparación

The synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate typically involves the protection of the hydroxyl groups in D-lyxose, followed by esterification. The isopropylidene group is introduced to protect the 3,4-hydroxyl groups, and the methyl ester is formed through esterification reactions .

Análisis De Reacciones Químicas

Methyl 3,4-O-Isopropylidene-D-lyxonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Role

Methyl 3,4-O-Isopropylidene-D-lyxonate serves as an important intermediate in the synthesis of various glycosides and other carbohydrate derivatives. Its unique structural features allow it to participate in glycosylation reactions, which are crucial for forming glycosidic bonds in oligosaccharides and polysaccharides.

- Glycosylation Reactions : It has been used to synthesize β-lactosides, where this compound acts as a glycosyl donor. This application is significant for producing complex carbohydrates that mimic natural glycoproteins and glycolipids .

- Synthesis of Derivatives : The compound has been utilized to create various acetylated derivatives through partial O-acetylation processes, expanding the library of glycosides available for research and pharmaceutical applications .

Medicinal Chemistry Applications

The compound's chiral nature makes it particularly valuable in medicinal chemistry:

- Anticancer Research : Compounds derived from this compound have shown potential cytotoxic effects against cancer cell lines. For instance, derivatives have been tested for their activity against cervical (HeLa) and lung (A549) cancer cells, demonstrating promising IC50 values .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against bacterial infections .

Case Studies and Research Findings

Several studies highlight the compound's versatility:

- Synthesis of Lactosides : A study detailed the use of this compound in synthesizing 3′,4′-di-O-hexyl and 3′,4′-di-O-octyl β-lactosides. The research focused on the lyotropic phase behavior of these derivatives, indicating their potential applications in drug delivery systems .

- Crystallography Studies : Research involving X-ray crystallography has provided insights into the molecular structure of methyl 3,4-O-isopropylidene-D-fucopyranoside derived from this compound. Such structural elucidation is crucial for understanding the reactivity and properties of sugar-based compounds .

Mecanismo De Acción

The mechanism of action of Methyl 3,4-O-Isopropylidene-D-lyxonate involves its role as a chiral building block. It interacts with various molecular targets and pathways, depending on the specific application. In drug synthesis, it helps in creating chiral centers, which are crucial for the biological activity of many pharmaceuticals .

Comparación Con Compuestos Similares

Methyl 3,4-O-Isopropylidene-D-lyxonate is unique due to its specific structure and chiral properties. Similar compounds include:

Methyl 2,3-O-Isopropylidene-D-ribofuranoside: Another sugar-derived chiral building block with different protective groups.

Methyl 3,4-O-Isopropylidene-D-xylofuranoside: Similar in structure but derived from D-xylose instead of D-lyxose.

These compounds share similar applications but differ in their specific chemical properties and reactivity .

Actividad Biológica

Methyl 3,4-O-Isopropylidene-D-lyxonate is a chiral sugar-derived compound with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, cytotoxic effects, and its role as a biochemical reagent.

This compound is characterized by the molecular formula and a molecular weight of 190.19 g/mol. It is primarily synthesized through the protection of hydroxyl groups in D-lyxose, allowing for further derivatization and use in various biochemical applications . The compound serves as an intermediate in synthesizing more complex sugars and glycoconjugates.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, research involving lactone derivatives has shown that compounds with similar structural features exhibit significant cytotoxicity towards melanoma (WM266) and cervical cancer (HeLa) cells. These studies often assess the half-maximal inhibitory concentration (IC50) values to determine potency.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | WM266 | TBD |

| Methyl 3,4-O-Isopropylidene-L-threonate | HeLa | TBD |

| Lactone Derivative A | WM266 | 4.2 ± 0.6 |

| Lactone Derivative B | HeLa | 11.2 ± 6 |

Note: TBD indicates that specific IC50 values for this compound are yet to be reported in available literature.

The cytotoxic effects of this compound are thought to stem from its ability to interfere with cellular processes such as proliferation and apoptosis. Studies indicate that lactones derived from sugars can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .

The biological activity of this compound may be attributed to its structural similarities with naturally occurring sugars that participate in cellular signaling pathways. These pathways are crucial for cell growth and differentiation. The compound's interaction with glycan-binding proteins could also play a role in modulating immune responses or influencing tumor microenvironments .

Case Studies

- Cytotoxicity in Melanoma Cells : A study evaluated the effects of various lactones on WM266 melanoma cells, measuring their cytotoxicity and selectivity against healthy fibroblast cells. The results indicated that certain derivatives exhibited lower IC50 values than others, highlighting the potential for targeted therapies using sugar-derived compounds .

- Glycobiology Applications : this compound is utilized in glycobiology research due to its role as a precursor for synthesizing glycosylated compounds. Its application extends to studying glycan structures and their biological functions, which are critical in understanding disease mechanisms .

Propiedades

IUPAC Name |

methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSNEUMZNDKSTN-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C(=O)OC)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)[C@@H](C(=O)OC)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654526 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359437-02-8 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.